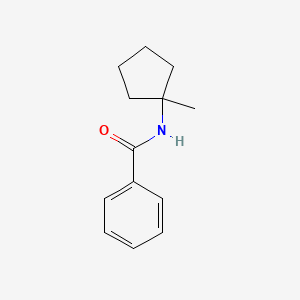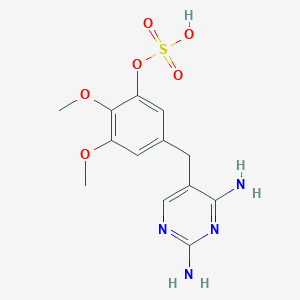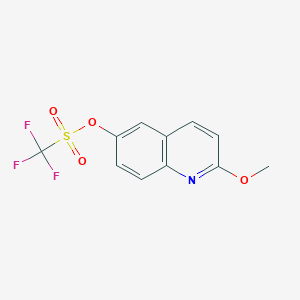![molecular formula C33H37NO3 B13841055 Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)
Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester is a complex organic compound with the molecular formula C33H32D5NO3 and a molecular weight of 500.68 . This compound is a stable isotope-labeled chemical, often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents like chloroform, dichloromethane, and methanol, and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and analytical chemistry to track chemical processes and reactions.
Biology: The compound can be used in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: It may be used in pharmacological research to study drug metabolism and pharmacokinetics.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The diphenylmethoxy-d5 group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other stable isotope-labeled chemicals with similar structural features, such as:
- 4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester
- 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Ethyl Ester
Uniqueness
The uniqueness of 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester lies in its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies. This feature makes it particularly valuable in research applications where accurate measurement and tracing of chemical processes are essential .
Properties
Molecular Formula |
C33H37NO3 |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate |
InChI |
InChI=1S/C33H37NO3/c1-33(2,32(35)36-3)29-19-17-26(18-20-29)12-10-11-23-34-24-21-30(22-25-34)37-31(27-13-6-4-7-14-27)28-15-8-5-9-16-28/h4-9,13-20,30-31H,11,21-25H2,1-3H3/i4D,6D,7D,13D,14D |
InChI Key |
AXLYUHOFLCCEMY-QBICEDTQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCC#CC4=CC=C(C=C4)C(C)(C)C(=O)OC)[2H])[2H] |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


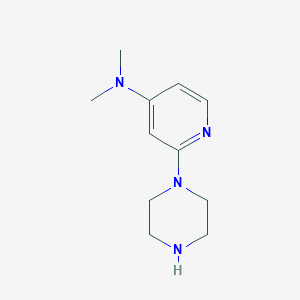
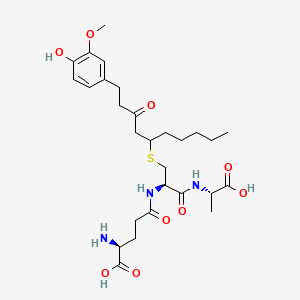
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B13840980.png)
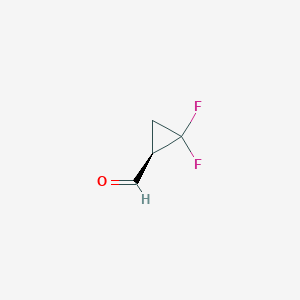

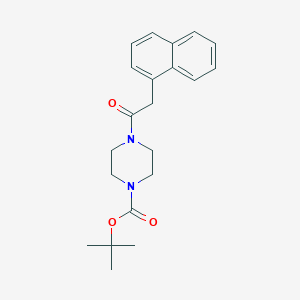
![7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13840996.png)
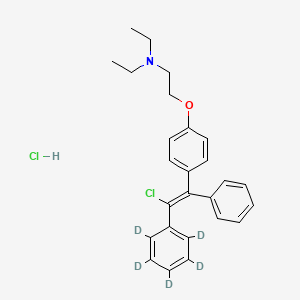

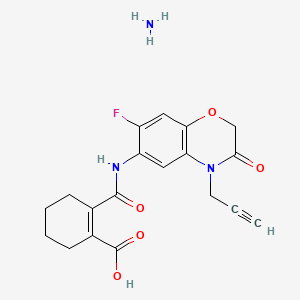
![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
